4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid 4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 750613-57-1
VCID: VC4525225
InChI: InChI=1S/C14H14N2O5S/c1-21-12-5-4-11(14(17)18)7-13(12)22(19,20)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3,(H,17,18)
SMILES: COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CN=CC=C2
Molecular Formula: C14H14N2O5S
Molecular Weight: 322.34

4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid

CAS No.: 750613-57-1

Cat. No.: VC4525225

Molecular Formula: C14H14N2O5S

Molecular Weight: 322.34

* For research use only. Not for human or veterinary use.

4-Methoxy-3-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid - 750613-57-1

Specification

CAS No. 750613-57-1
Molecular Formula C14H14N2O5S
Molecular Weight 322.34
IUPAC Name 4-methoxy-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C14H14N2O5S/c1-21-12-5-4-11(14(17)18)7-13(12)22(19,20)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3,(H,17,18)
Standard InChI Key PAFZLKRPCVIIBQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CN=CC=C2

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 4-methoxy-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid, reflects its three key functional groups:

  • A benzoic acid backbone with a carboxylic acid group at position 1.

  • A methoxy group (-OCH3_3) at position 4.

  • A sulfamoyl group (-SO2_2NH-) at position 3, linked to a pyridin-3-ylmethyl substituent .

The pyridin-3-ylmethyl group introduces a nitrogen-containing aromatic ring, which influences electronic distribution and steric interactions (Figure 1). The sulfamoyl bridge enhances hydrogen-bonding potential, a feature critical for biological targeting.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number750613-57-1
Molecular FormulaC14H14N2O5S\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight322.34 g/mol
SMILESCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCC2=CN=CC=C2
InChIKeyPAFZLKRPCVIIBQ-UHFFFAOYSA-N

Physicochemical Properties

Solubility and Stability

Data on solubility remain limited, but the compound’s ionizable groups (carboxylic acid and sulfonamide) suggest moderate water solubility at physiological pH. The logP (partition coefficient) is estimated to be ~1.5–2.0, indicative of balanced lipophilicity. Stability studies are unavailable, though sulfonamides generally exhibit robustness under dry, dark storage conditions .

Table 2: Comparison with Structural Analogs

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
4-Methoxy-3-[(pyridin-4-ylmethyl)sulfamoyl]benzoic acidC14H14N2O5S\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{5}\text{S}322.34Pyridine substitution at position 4
4-Methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acidC15H15NO5S\text{C}_{15}\text{H}_{15}\text{NO}_{5}\text{S}321.30Aryl substituent (p-tolyl vs. pyridinyl)

Biological Activity and Applications

Mechanistic Insights

The compound’s sulfamoyl group is a known pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, dihydrofolate reductase) . While direct biological data are scarce, its pyridinylmethyl moiety may facilitate binding to metalloenzymes or receptors via coordination or π-π stacking.

Comparative Pharmacodynamics

Analog 4-Methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid (CAS 431883-78-2) exhibits reduced polarity due to its hydrophobic p-tolyl group, potentially enhancing membrane permeability but limiting aqueous solubility . In contrast, the pyridin-3-ylmethyl variant’s nitrogen atom may engage in hydrogen bonding, improving target specificity.

Future Directions

Further studies should prioritize:

  • Solubility and Stability Profiling: To inform formulation strategies.

  • Target Identification: High-throughput screening against enzyme libraries.

  • Analog Optimization: Exploring substitutions on the pyridine ring to modulate bioactivity.

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